molecular formula C6H5Br2N B160544 2,4-Dibromo-3-methylpyridine CAS No. 128071-93-2

2,4-Dibromo-3-methylpyridine

Cat. No. B160544
M. Wt: 250.92 g/mol
InChI Key: OAHDTPWZWVNOGM-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-methylpyridine is a chemical compound with the empirical formula C6H5Br2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of 2,4-Dibromo-3-methylpyridine and its derivatives often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives . Another common method is the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-3-methylpyridine has been analyzed using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Dibromo-3-methylpyridine are diverse. One notable reaction is the Suzuki cross-coupling reaction, which is used to synthesize a series of novel pyridine derivatives . Another reaction involves the conversion to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .


Physical And Chemical Properties Analysis

2,4-Dibromo-3-methylpyridine is a solid substance . Its molecular weight is 236.89 . The melting point of a similar compound, 2,5-Dibromo-3-methylpyridine, is reported to be between 43-47 °C .

Scientific Research Applications

Applications in Chemical Synthesis

2,4-Dibromo-3-methylpyridine is employed in various chemical synthesis processes. Notably, it is used in the synthesis of cognition-enhancing drugs like 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543) through a series of functionalization steps, including chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000). Additionally, studies on the reactivity of halogen atoms in certain pyridine derivatives have provided insights into new synthetic routes for halogenated pyridines, which have applications in various industrial and pharmaceutical sectors (Hertog, Combe, & Kolder, 2010).

Applications in Biochemistry and Molecular Biology

The compound has also found utility in biochemistry, particularly in the study of DNA interactions and antimicrobial activity. For instance, complexes like [Ag(2-amino-3-methylpyridine)(2)]NO(3) have shown considerable antimicrobial activity against various bacterial strains and yeast, also exhibiting binding properties with DNA, which are crucial in understanding molecular interactions in biological systems (Abu-Youssef et al., 2010).

Applications in Material Science

In material science, 2,4-Dibromo-3-methylpyridine derivatives are used in the synthesis of complex compounds and materials. For example, bis-3-methylpyridine and bis-4-methylpyridine complexes of cadmium(II) ethylxanthate have been explored as precursors for CdS films in aerosol-assisted chemical vapor deposition processes. These films have potential applications in various industries, including electronics and photovoltaics (Buckingham et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is flammable and toxic if swallowed . It can cause skin irritation, serious eye damage, and toxicity if inhaled or in contact with skin . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

2,4-dibromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHDTPWZWVNOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568132
Record name 2,4-Dibromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-methylpyridine

CAS RN

128071-93-2
Record name 2,4-Dibromo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128071-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A PUSZKO - chempap.org
Dipole moment values of 2, 4-dichloro-and 2, 4-dibromopicolines and their TV-oxides were calculated from the permittivity and refractive indices measurements as well as by means of …
Number of citations: 0 chempap.org

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